molecular formula C19H35NaO7S B13782942 Decyl isopentyl sulfosuccinate sodium salt CAS No. 72796-95-3

Decyl isopentyl sulfosuccinate sodium salt

Cat. No.: B13782942
CAS No.: 72796-95-3
M. Wt: 430.5 g/mol
InChI Key: CUWYJPMVVMLTBU-UHFFFAOYSA-M
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Description

Decyl isopentyl sulfosuccinate sodium salt is a surfactant widely used in various industries due to its excellent emulsifying, wetting, and dispersing properties. It is a sodium salt of sulfosuccinic acid esterified with decyl and isopentyl alcohols. This compound is known for its ability to reduce surface tension, making it valuable in formulations requiring enhanced spreading and penetration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decyl isopentyl sulfosuccinate sodium salt typically involves the esterification of sulfosuccinic acid with decyl and isopentyl alcohols. The reaction is carried out under controlled conditions to ensure complete esterification. The general steps include:

    Esterification: Sulfosuccinic acid is reacted with decyl and isopentyl alcohols in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.

    Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized for high yield and purity. Continuous reactors and advanced separation techniques are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Decyl isopentyl sulfosuccinate sodium salt undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, the ester bonds can hydrolyze, reverting to sulfosuccinic acid and the respective alcohols.

    Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents, leading to the formation of sulfonic acids and other oxidized products.

    Substitution: The sulfonate group can participate in substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Sulfosuccinic acid, decyl alcohol, isopentyl alcohol.

    Oxidation: Sulfonic acids, oxidized alcohols.

    Substitution: Various substituted sulfosuccinates.

Scientific Research Applications

Decyl isopentyl sulfosuccinate sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.

    Biology: Employed in cell lysis buffers and as a dispersing agent in biological assays.

    Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.

    Industry: Commonly used in detergents, personal care products, and agrochemicals due to its excellent emulsifying properties.

Mechanism of Action

The primary mechanism of action of decyl isopentyl sulfosuccinate sodium salt is its ability to reduce surface tension. This is achieved through the orientation of its hydrophobic and hydrophilic groups at interfaces, which disrupts the cohesive forces between molecules. In biological systems, it can enhance the permeability of cell membranes, facilitating the uptake of various substances.

Comparison with Similar Compounds

Similar Compounds

    Dioctyl sodium sulfosuccinate: Another widely used surfactant with similar properties but different alkyl chain lengths.

    Sodium dodecyl sulfate: A common surfactant with a longer alkyl chain, often used in laboratory detergents and protein denaturation.

Uniqueness

Decyl isopentyl sulfosuccinate sodium salt is unique due to its specific combination of decyl and isopentyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring moderate hydrophobicity and excellent emulsifying capabilities.

Properties

CAS No.

72796-95-3

Molecular Formula

C19H35NaO7S

Molecular Weight

430.5 g/mol

IUPAC Name

sodium;4-decoxy-1-(3-methylbutoxy)-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C19H36O7S.Na/c1-4-5-6-7-8-9-10-11-13-25-18(20)15-17(27(22,23)24)19(21)26-14-12-16(2)3;/h16-17H,4-15H2,1-3H3,(H,22,23,24);/q;+1/p-1

InChI Key

CUWYJPMVVMLTBU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCOC(=O)CC(C(=O)OCCC(C)C)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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